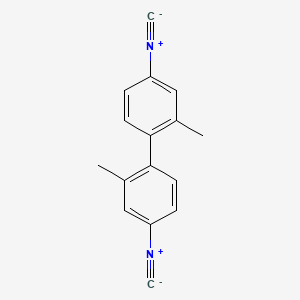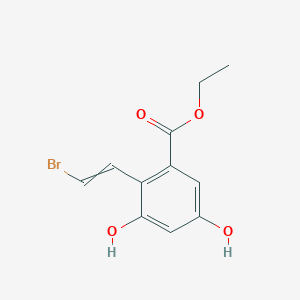
(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone is a compound that features a unique combination of aziridine and pyridine rings Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity, while pyridines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylaziridin-1-yl)(pyridin-3-yl)methanone typically involves the reaction of 2-methylaziridine with pyridine-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an oxaziridine derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the aziridine ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction of the pyridine ring.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions on the aziridine ring.
Major Products Formed
Oxidation: Oxaziridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted aziridine derivatives.
Applications De Recherche Scientifique
(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (2-Methylaziridin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridine ring can interact with aromatic residues in the active site of enzymes, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methylaziridin-1-yl)(pyridin-2-yl)methanone: Similar structure but with the pyridine ring attached at the 2-position.
(2-Methylaziridin-1-yl)(pyridin-4-yl)methanone: Similar structure but with the pyridine ring attached at the 4-position.
(2-Methylaziridin-1-yl)(quinolin-3-yl)methanone: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its reactivity and binding properties. This unique structure may offer distinct advantages in terms of selectivity and potency in various applications.
Propriétés
Numéro CAS |
919198-16-6 |
|---|---|
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
(2-methylaziridin-1-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C9H10N2O/c1-7-6-11(7)9(12)8-3-2-4-10-5-8/h2-5,7H,6H2,1H3 |
Clé InChI |
RIDIWKRRHKEGEO-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1C(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


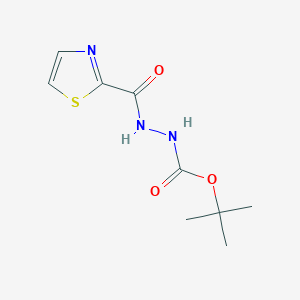
![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12630250.png)
![N-[6-Phenyl-3-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B12630252.png)

![4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12630260.png)

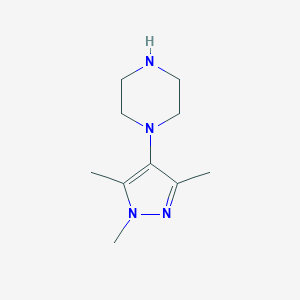
![2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B12630272.png)

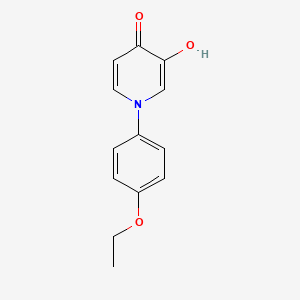
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12630290.png)
![4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12630310.png)
